Aqueous Solubility vs. Non-Oxygenated Spirocycles
Incorporation of an oxygen atom into the spirocyclic framework dramatically improves water solubility relative to analogous non‑oxygenated spirocycles. Across a set of oxa‑spirocycles, solubility increases of up to 40‑fold were observed, accompanied by a decrease in lipophilicity of approximately Δlog D₇.₄ ≈ 1 unit [1]. The target compound, containing an oxa‑spiro[4.5]decane core, directly benefits from this class‑wide effect.
| Evidence Dimension | Kinetic aqueous solubility and distribution coefficient log D (pH 7.4) |
|---|---|
| Target Compound Data | Class‑representative oxa‑spirocycle: up to 40‑fold higher solubility; Δlog D ≈ −1 |
| Comparator Or Baseline | Non‑oxygenated spirocyclic analogs (e.g., 1‑oxaspiro[4.5]decane vs. 1‑azaspiro[4.5]decane) |
| Quantified Difference | Solubility increase up to 40×; lipophilicity reduction ~1 log unit |
| Conditions | Kinetic solubility assay in phosphate‑buffered saline (PBS) pH 7.4; shake‑flask log D determination; literature data for related oxa‑spirocycles [1] |
Why This Matters
Higher aqueous solubility reduces the need for co‑solvents in biological assays and improves developability; lower log D mitigates off‑target protein binding, a key procurement criterion for lead‑optimization programs.
- [1] Yarmolchuk, V. S. et al. (2021) Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12, 11294–11305. https://doi.org/10.1039/d1sc03615g View Source
